Fmoc-4-nitro-D-phenylalanine is a modified derivative of the amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nitro group at the para position of the phenyl ring. This compound is notable for its application in peptide synthesis, where it serves as an essential building block due to its stability and the ease with which the Fmoc group can be removed under basic conditions. The incorporation of the nitro group enhances its reactivity, making it suitable for various chemical transformations and applications in scientific research and industry .
The synthesis of Fmoc-4-nitro-D-phenylalanine generally involves the reaction of 4-nitro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base. This reaction is typically conducted under mild conditions, which helps to yield a high-purity product. The choice of base is crucial for facilitating the formation of the Fmoc derivative without compromising the integrity of the nitro group .
The molecular structure of Fmoc-4-nitro-D-phenylalanine features a central phenylalanine backbone modified with an Fmoc group and a nitro substituent. The structural representation includes:
The compound has a melting point typically around 100-110°C and exhibits solubility in organic solvents like dimethyl sulfoxide and methanol, but limited solubility in water .
Fmoc-4-nitro-D-phenylalanine can undergo several notable chemical reactions:
The primary mechanism of action for Fmoc-4-nitro-D-phenylalanine occurs during peptide synthesis where it is incorporated into peptide chains. The stability provided by the Fmoc protecting group allows for selective reactions to occur without premature deprotection.
The pharmacokinetics of this compound depend significantly on the peptide context into which it is integrated. Its effects on biochemical pathways are contingent upon its role within synthesized peptides, influencing protein interactions and enzymatic activity .
These properties make it suitable for various applications within chemical and biological contexts .
Fmoc-4-nitro-D-phenylalanine finds extensive use across several scientific fields:
Fmoc-4-nitro-D-phenylalanine (CAS 177966-63-1) emerged in the 1990s as peptide chemists sought side-chain-modified aromatic amino acids compatible with Fmoc-based solid-phase peptide synthesis (SPPS). Its first reported synthesis in 1993 addressed growing demands for protected non-natural amino acids capable of introducing sterically and electronically distinct moieties into synthetic peptides [2] [5]. The strategic incorporation of the electron-withdrawing nitro group (-NO₂) at the para-position of phenylalanine's aromatic ring created distinctive electronic properties that influenced both reactivity and spectroscopic behavior. This compound filled a critical niche between canonical amino acids and highly modified analogues, enabling novel peptide architectures inaccessible through natural building blocks [5] [10]. The D-configuration provided additional stereochemical diversity essential for creating protease-resistant peptides, making this derivative particularly valuable for biomedical applications where metabolic stability is paramount [6].
Table 1: Fundamental Chemical Identifiers
Property | Specification |
---|---|
CAS Registry Number | 177966-63-1 |
Systematic Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-D-phenylalanine |
Molecular Formula | C₂₄H₂₀N₂O₆ |
Common Synonyms | Fmoc-D-Phe(4-NO₂)-OH, Fmoc-p-nitro-D-Phe-OH |
Year of Introduction | ~1993 (based on CAS registration) |
The Fmoc (9-fluorenylmethoxycarbonyl) group revolutionized SPPS through its orthogonality to acid-labile side-chain protections and its clean removal under mild basic conditions (typically piperidine in DMF). Fmoc-4-nitro-D-phenylalanine exemplifies this protective strategy's advantages for sensitive functional groups. The nitro substituent remains stable under standard Fmoc deprotection conditions, unlike many historically used protecting groups that required complex multi-step deprotection or exhibited side reactions with electron-deficient aromatic systems [2] [5]. This stability arises from the Fmoc group's specific cleavage mechanism involving β-elimination rather than nucleophilic attack, preserving the nitro functionality intact throughout iterative synthesis cycles [10].
The compound's robust performance in automated synthesis stems from its favorable solubility profile in polar aprotic solvents (DMF, DMSO) commonly employed in SPPS. This solubility prevents aggregation during chain elongation, a common limitation with hydrophobic sequences. Additionally, the strong UV absorbance of both the Fmoc group (λmax ≈ 300 nm) and nitroaromatic system (λmax ≈ 265 nm) provides dual monitoring capability for reaction progression and quantification – a practical advantage for synthesis optimization [2] [8].
The D-configuration of Fmoc-4-nitro-D-phenylalanine provides critical advantages in rational peptide design. Its incorporation imparts resistance to enzymatic degradation, extending peptide half-life in vivo – a key consideration for therapeutic applications. This stereochemical control enables creation of "mirror-image" peptides for targeting natural L-protein binding sites, a strategy employed in drug development against challenging targets [6]. The compound's optical rotation ([α]D²⁰ = +37 ± 2° in DMF, c=1) provides a signature parameter for verifying stereochemical integrity during quality control [2].
Table 2: Comparative Analysis of Stereoisomers
Property | Fmoc-4-nitro-D-phenylalanine | Fmoc-4-nitro-L-phenylalanine |
---|---|---|
CAS Number | 177966-63-1 | 95753-55-2 |
Melting Point | 213-217°C | 179-181°C |
Optical Rotation ([α]D²⁰) | +37 ± 2° (c=1, DMF) | Not explicitly reported (presumed negative equivalent) |
Key Application Focus | Protease resistance, mirror-image peptides | Natural peptide structure mimicry |
Price (research scale) | $85/gram [3] | $159/5g ($31.80/gram) [4] |
The significant melting point difference between enantiomers (213-217°C for D-form vs. 179-181°C for L-form) reflects distinct crystalline packing arrangements. This thermal stability facilitates purification and handling of the D-configured compound, contributing to its reliable performance in automated synthesis platforms. Commercial availability at ≥99% HPLC purity ensures minimal epimerization risk during peptide assembly, crucial for maintaining stereochemical fidelity in complex sequences [2] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3